![molecular formula C19H22ClN3S B2562919 1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride CAS No. 2194454-14-1](/img/structure/B2562919.png)
1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride is a synthetic compound notable for its applications in various fields, including medicinal chemistry, biochemistry, and industrial chemistry. This compound's unique molecular structure features a phenyl-pyrazol core with a methanamine and propylsulfanyl substituent, providing distinct chemical properties that make it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride typically involves a multi-step process:
Formation of the Pyrazol Core: The starting material is often a phenylhydrazine, which undergoes cyclization with a β-keto ester to form the pyrazole ring.
Substitution Reaction: A propylsulfanyl group is introduced via nucleophilic substitution on a suitable precursor.
Attachment of Methanamine: The final step involves the addition of a methanamine moiety to the pyrazole ring. This step often requires controlled conditions such as specific temperature and pH.
Hydrochloride Formation: The free base of the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Synthesis: Employing automated batch reactors for consistent production.
Optimization of Reaction Conditions: Using catalysts and specific reaction conditions to maximize yield and purity.
Purification Techniques: Advanced methods such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The aromatic rings and pyrazole can undergo reduction under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution can modify the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Agents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation with palladium or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under specific pH and temperature.
Major Products
The major products depend on the reactions and conditions but can include modified pyrazole rings with altered functional groups.
Scientific Research Applications
1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride is utilized in various research areas:
Chemistry: Study of pyrazole derivatives and their reactivity.
Biology: Investigating biological activities, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications in areas like anti-inflammatory and anticancer research.
Industry: Use as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The compound exerts its effects through:
Binding to Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating pathways such as signal transduction or gene expression, often involving hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Comparison with Similar Compounds
Unique Features
This compound stands out due to its specific combination of a phenyl-pyrazole core with methanamine and propylsulfanyl groups, providing distinct chemical and biological properties.
Similar Compounds
1-phenyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazol-4-ylmethanamine hydrochloride: Similar structure but with a methylsulfanyl group.
1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-5-ylmethanamine hydrochloride: Differing in the position of the methanamine group.
By highlighting these aspects, the compound can be better understood in terms of its preparation, reactions, applications, mechanism, and uniqueness among similar compounds.
Properties
IUPAC Name |
[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S.ClH/c1-2-12-23-18-10-8-15(9-11-18)19-16(13-20)14-22(21-19)17-6-4-3-5-7-17;/h3-11,14H,2,12-13,20H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJHHCMPLLLASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2562836.png)

![3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2562838.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2562839.png)
![(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2562844.png)

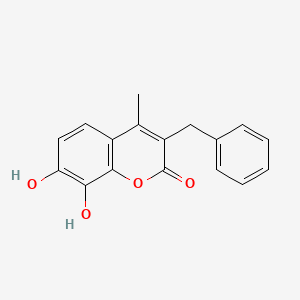
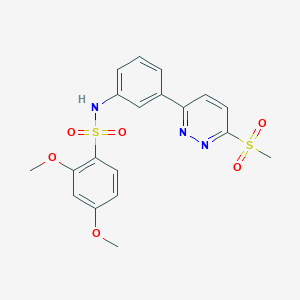
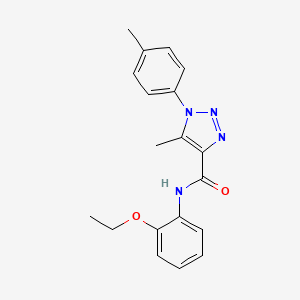
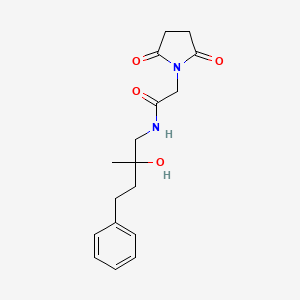
![2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2562854.png)
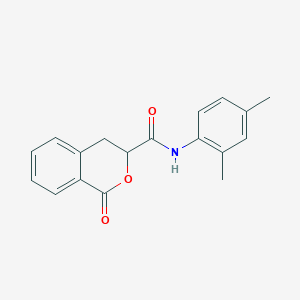
![N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2562857.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2562859.png)
